molecular formula C25H23N3O2S2 B2564676 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide CAS No. 888412-32-6

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide

Cat. No.: B2564676
CAS No.: 888412-32-6
M. Wt: 461.6
InChI Key: RJRDWGLBILCPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide is a heterocyclic compound featuring a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine scaffold. Key structural attributes include:

  • 6-Acetyl group: Modulates electronic and steric properties.
  • 3-(Benzo[d]thiazol-2-yl): Enhances π-stacking interactions and binding affinity.
  • 2,4-Dimethylbenzamide: Influences solubility and pharmacokinetics.

Crystallographic studies of related compounds often employ the SHELX software suite for structure determination and refinement .

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S2/c1-14-8-9-17(15(2)12-14)23(30)27-25-22(24-26-19-6-4-5-7-20(19)31-24)18-10-11-28(16(3)29)13-21(18)32-25/h4-9,12H,10-11,13H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRDWGLBILCPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide tuberculosis, suggesting that this compound may also target the same organism.

Mode of Action

The exact mode of action of This compound tuberculosis, indicating that this compound may interact with its targets to inhibit their function and thus prevent the growth of the organism.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the potential anti-tubercular activity of benzothiazole derivatives, it can be inferred that this compound may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.

Result of Action

The molecular and cellular effects of This compound Based on the potential anti-tubercular activity of benzothiazole derivatives, it can be inferred that this compound may inhibit the growth of M. tuberculosis at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide are not fully understood yet. It is known that benzothiazole derivatives have shown promising results in inhibiting the growth of M. tuberculosis

Cellular Effects

The cellular effects of this compound are also not fully known. Benzothiazole derivatives have shown to have significant in vitro and in vivo activity against M. tuberculosis

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that benzothiazole derivatives can inhibit the growth of M. tuberculosis

Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves several steps that include the formation of the benzothiazole moiety and subsequent modifications to introduce the tetrahydrothieno and dimethylbenzamide groups. Recent studies have employed various synthetic strategies such as:

  • Knoevenagel Condensation : This method has been used to create derivatives of benzothiazole by reacting appropriate aldehydes with thiazolidine derivatives .
  • Molecular Hybridization : This technique allows for the combination of different pharmacophores to enhance biological activity .

Table 1: Summary of Synthetic Routes

StepReaction TypeKey ReagentsYield (%)
1Knoevenagel2-Aminobenzothiazole + Acetic Acid82-88%
2Molecular HybridizationVarious aromatic aldehydesVariable

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. In vitro assays have shown that compounds similar to this compound exhibit significant inhibitory effects against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related benzothiazole compounds ranged from 100 to 250 μg/mL against Mycobacterium tuberculosis, indicating promising anti-tubercular activity .

Antifungal Activity

In addition to antibacterial properties, some derivatives have shown antifungal activity. For instance, N-acetyl derivatives of benzothiazoles demonstrated moderate to good inhibitory effects against fungal strains in recent assays .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For example:

  • Inhibition of Enzymatic Activity : Benzothiazole derivatives may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Antitubercular Activity

A study conducted by researchers synthesized a series of benzothiazole derivatives and assessed their antitubercular activity against Mycobacterium tuberculosis. The results indicated that certain modifications in the molecular structure significantly enhanced their efficacy. The best-performing compound showed an MIC value lower than standard anti-TB drugs .

Case Study 2: Antifungal Evaluation

Another investigation focused on evaluating the antifungal potential of N-acetylated benzothiazole derivatives. The study revealed that these compounds exhibited promising antifungal activity against Candida species, with some compounds achieving inhibition rates exceeding 90% at specific concentrations .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a core scaffold with APE1 inhibitors reported in . Below is a comparative analysis of key derivatives:

Compound Name R6 R2 APE1 IC50 (µM) Cytotoxicity Enhancement Pharmacokinetics (Mice)
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (3) Isopropyl Acetamide ~10 Yes (MMS, temozolomide) Good plasma/brain exposure
Target Compound Acetyl 2,4-Dimethylbenzamide Not reported Not reported Predicted favorable

Key Observations :

  • R6 Substituents : The 6-acetyl group in the target compound may improve metabolic stability compared to the isopropyl group in compound 3, as acetyl groups are less prone to oxidative metabolism.

Structure-Activity Relationships (SAR)

  • Benzo[d]thiazole Core : Essential for APE1 inhibition; removal or substitution reduces activity .
  • Tetrahydrothieno[2,3-c]pyridine Scaffold: Conformational flexibility allows optimal binding to enzyme active sites.
  • Substituent Diversity : Modifications at R6 and R2 fine-tune potency and ADMET properties. For instance, bulkier R6 groups (e.g., isopropyl) may sterically hinder binding, whereas acetyl groups balance steric and electronic effects.

Physicochemical and ADMET Comparisons

  • Lipophilicity : The 2,4-dimethylbenzamide group increases logP compared to acetamide, which may enhance membrane permeability but reduce aqueous solubility .
  • Metabolic Stability : Acetyl groups are generally resistant to cytochrome P450 oxidation, suggesting improved metabolic stability over alkyl substituents (e.g., isopropyl) .
  • QSAR Models : Equation (4) in highlights log k coefficients as critical for predicting pharmacokinetic behavior. The target compound’s substituents align with parameters for robust plasma exposure .

Methodological Considerations

  • NMR Analysis : As shown in , chemical shift differences in regions A (positions 39–44) and B (positions 29–36) can localize substituent effects. Applying this to the target compound could reveal how acetyl and benzamide groups alter electronic environments .
  • Lumping Strategies: Structural similarities may allow grouping with other tetrahydrothieno[2,3-c]pyridine derivatives for predictive modeling of reaction pathways or toxicity .

Q & A

Q. What are the key steps in synthesizing N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide?

The synthesis involves condensation reactions between thieno[2,3-c]pyridine intermediates and benzothiazole derivatives. For example, a benzothiazol-2-yl group can be introduced via nucleophilic substitution or palladium-catalyzed coupling. Critical steps include protecting group strategies (e.g., acetyl groups) and purification via column chromatography or recrystallization. Reaction conditions (e.g., reflux in acetone with K₂CO₃) are crucial for optimizing yields .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing aromatic (6.5–8.5 ppm) and aliphatic regions (1.0–4.0 ppm). For example, acetyl groups exhibit sharp singlets near 2.1 ppm .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns. High-resolution MS (HRMS) is preferred for exact mass determination .
  • IR Spectroscopy : Identifies functional groups like amide C=O (~1650 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance APE1 inhibitory activity?

  • Substituent Variation : Replace the 6-acetyl group with bulkier substituents (e.g., isopropyl) to improve hydrophobic interactions with the APE1 active site. Evidence shows that substituents at the 3-(benzothiazol-2-yl) position significantly impact potency .
  • Bioisosteric Replacement : Substitute the thieno[2,3-c]pyridine core with tetrahydrothieno[3,2-d]pyrimidin-4-one to modulate electron density and binding affinity .
  • In Silico Docking : Use tools like AutoDock to predict binding modes with APE1, focusing on hydrogen bonding with Arg177 and π-π stacking with Phe266 .

Q. What experimental strategies resolve contradictions in enzymatic vs. cellular assay data for this compound?

  • Cellular Uptake Studies : Measure intracellular concentrations via LC-MS to determine if low cellular activity stems from poor permeability .
  • Metabolite Profiling : Identify phase I/II metabolites (e.g., acetylated or glucuronidated derivatives) that may reduce efficacy in cell-based assays .
  • Proteomic Analysis : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to assess off-target effects that may obscure enzymatic data .

Q. How can crystallographic data improve the understanding of this compound’s mechanism of action?

  • Single-Crystal X-ray Diffraction : Refine structures using SHELXL to resolve conformational flexibility in the tetrahydrothieno ring and amide linkage. This reveals interactions like N–H⋯O hydrogen bonds critical for target binding .
  • Electron Density Maps : Analyze residual density to identify solvent molecules (e.g., water) occupying the active site, which may compete with ligand binding .

Q. What computational methods predict pharmacokinetic properties for in vivo studies?

  • ADMET Prediction : Use SwissADME or preADMET to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, the trifluoromethyl group in related compounds enhances metabolic stability .
  • Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin to assess plasma protein binding, a key factor in bioavailability .

Methodological Challenges

Q. How can researchers optimize reaction conditions to avoid by-products in the synthesis?

  • Temperature Control : Maintain reflux temperatures below 80°C to prevent decomposition of the benzothiazole moiety .
  • Catalyst Screening : Test Pd(OAc)₂/XPhos systems for Suzuki-Miyaura couplings to improve regioselectivity .
  • Workup Protocols : Use aqueous NaHCO₃ washes to remove unreacted acyl chlorides, reducing side reactions .

Q. What strategies validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of APE1 upon compound binding to confirm target engagement .
  • RNA Interference (RNAi) : Knock down APE1 and assess if compound efficacy diminishes, confirming mechanism specificity .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting cytotoxicity data across cell lines?

  • Dose-Response Curves : Calculate IC₅₀ values in multiple cell lines (e.g., HeLa, MCF-7) to identify lineage-specific sensitivities. Use ANOVA to assess statistical significance .
  • Combination Index (CI) : Apply the Chou-Talalay method to determine synergism with alkylating agents like temozolomide .

Q. What statistical approaches are recommended for SAR studies?

  • Multivariate Analysis : Use principal component analysis (PCA) to correlate substituent properties (e.g., Hammett σ values) with bioactivity .
  • Free-Wilson Analysis : Deconstruct molecular fragments to quantify contributions of individual groups (e.g., acetyl vs. methyl) to potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.